

Pyrazine-d4: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Pyrazine-d4

Cat. No.: B050138

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An In-depth Examination of its Properties, Applications, and Methodologies

Introduction

Pyrazine-d4 (Deuterated pyrazine) is a stable isotope-labeled derivative of pyrazine, a heterocyclic aromatic organic compound. Its resistance to metabolism and distinct mass spectrometric signature make it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis. This technical guide provides a comprehensive overview of **Pyrazine-d4**, including its chemical properties, detailed experimental protocols for its application, and an exploration of the broader biological significance of pyrazine derivatives.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for **Pyrazine-d4** are summarized in the tables below.

Table 1: Physicochemical Properties of Pyrazine-d4

Property	Value
CAS Number	1758-62-9[1][2][3][4]
Molecular Formula	C ₄ D ₄ N ₂ [1]
Molecular Weight	84.11 g/mol [1][4][5]
Appearance	White to off-white solid
Melting Point	53-57 °C
Boiling Point	115-116 °C
Purity	Typically ≥98 atom % D

Table 2: Example Application - Quantitation of Alkylpyrazines in Roasted Coffee

This table presents example concentration ranges of various alkylpyrazines found in commercial coffee samples, as determined by stable isotope dilution analysis (SIDA) using deuterated internal standards. This data highlights the utility of compounds like **Pyrazine-d₄** in accurately quantifying analytes in complex matrices.

Alkylpyrazine	Concentration Range (mg/kg)
2-Methylpyrazine	Most abundant
2,6-Dimethylpyrazine	High abundance
2,5-Dimethylpyrazine	High abundance
2-Ethylpyrazine	Moderate abundance
2-Ethyl-6-methylpyrazine	Moderate abundance
2,3-Dimethylpyrazine	Low abundance
Total Alkylpyrazines	82.1 - 211.6[6]

Experimental Protocols

The primary application of **Pyrazine-d4** is as an internal standard in quantitative mass spectrometry, most notably in Stable Isotope Dilution Analysis (SIDA). The following is a detailed methodology for the quantification of pyrazines in a food matrix, such as coffee, using Gas Chromatography-Mass Spectrometry (GC-MS).

Stable Isotope Dilution Analysis (SIDA) for Pyrazine Quantification

Objective: To accurately quantify the concentration of target pyrazine analytes in a complex sample matrix.

Principle: A known amount of a stable isotope-labeled internal standard (e.g., **Pyrazine-d4**) is added to the sample at the beginning of the sample preparation process. The internal standard is chemically identical to the analyte but has a different mass. By measuring the ratio of the analyte to the internal standard in the final extract, accurate quantification can be achieved, as the internal standard compensates for sample loss during preparation and variations in instrument response.

Materials:

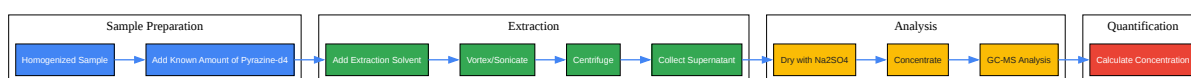
- **Pyrazine-d4** (Internal Standard)
- Target pyrazine standards
- Sample matrix (e.g., ground coffee)
- Extraction solvent (e.g., dichloromethane or water)[\[6\]](#)
- Anhydrous sodium sulfate
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Standard laboratory glassware and equipment

Procedure:

- Sample Preparation:

- Weigh a precise amount of the homogenized sample (e.g., 1.0 g of ground coffee) into a centrifuge tube.
- Add a known amount of **Pyrazine-d4** solution in a suitable solvent. The amount should be chosen to be in a similar concentration range as the expected analyte concentration.
- Extraction:
 - Add the extraction solvent to the sample.
 - Vortex or sonicate the mixture for a defined period to ensure thorough extraction of the pyrazines.
 - Centrifuge the sample to separate the solid matrix from the solvent.
 - Carefully transfer the supernatant to a clean vial.
 - Repeat the extraction process on the sample residue to ensure complete recovery of the analytes.
 - Combine the extracts.
- Drying and Concentration:
 - Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water.
 - If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen to increase the analyte concentration.
- GC-MS Analysis:
 - Inject an aliquot of the final extract into the GC-MS system.
 - The gas chromatograph will separate the different pyrazines based on their boiling points and interactions with the GC column.

- The mass spectrometer will detect and quantify the ions of both the native pyrazines and the deuterated internal standard.
- Quantification:
 - Generate a calibration curve using known concentrations of the target pyrazine standards and a fixed concentration of **Pyrazine-d4**.
 - Determine the response ratio of the analyte to the internal standard in the sample.
 - Calculate the concentration of the target pyrazine in the original sample by comparing its response ratio to the calibration curve.



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Caption: Workflow for Stable Isotope Dilution Analysis.

Biological Activity and Signaling Roles of Pyrazine Derivatives

While **Pyrazine-d4** itself is primarily used as an analytical standard due to its metabolic stability, the broader class of pyrazine compounds exhibits a wide range of biological activities. [1][2][3] These activities are of significant interest to researchers in drug development.

Pyrazine derivatives have been reported to possess:

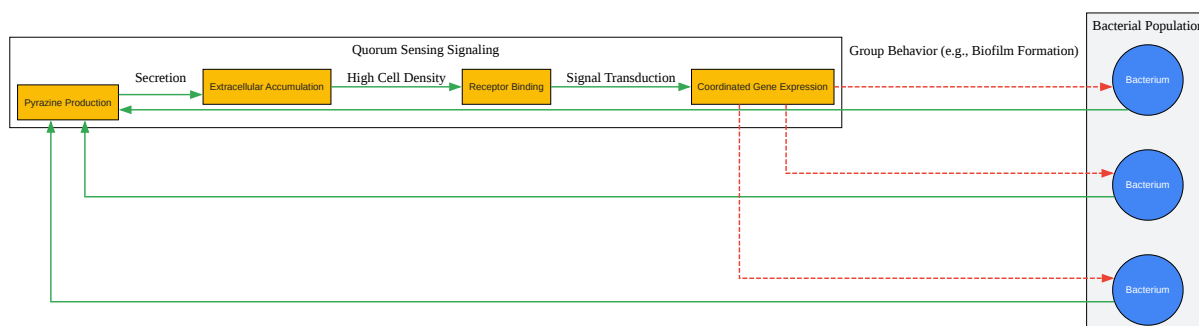
- Anti-inflammatory properties[2][3]
- Anticancer activity[2][3]
- Antibacterial effects[2][3]

- Antitubercular and neurological activity[1]

Signaling Pathways:

The direct involvement of pyrazine itself in specific mammalian signaling pathways is not extensively documented. However, certain pyrazine derivatives have been shown to modulate cellular signaling. For instance, some studies have explored the role of tetramethylpyrazine in regulating pathways like the Rac1/LIMK1 signaling pathway, which is involved in cell motility and cytoskeletal dynamics.[7]

In the microbial world, pyrazines and their derivatives, such as pyrazinones, play a crucial role as signaling molecules in a process called quorum sensing.[5] Quorum sensing allows bacteria to coordinate their gene expression and behavior in response to population density.



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Caption: Conceptual Diagram of Bacterial Quorum Sensing.

Conclusion

Pyrazine-d4 is a critical tool for analytical scientists requiring precise and accurate quantification of pyrazines in complex mixtures. Its utility as an internal standard in mass spectrometry-based methods like SIDA is well-established. Furthermore, the diverse biological activities of the broader pyrazine family of compounds present exciting opportunities for researchers in drug discovery and development. This guide provides a foundational understanding of **Pyrazine-d4**'s properties and applications, offering a starting point for its integration into advanced research and analytical workflows.

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